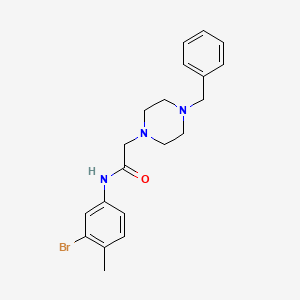
2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of pharmacological effects. In
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Wirkmechanismus
The exact mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of the mesolimbic dopamine system, which is implicated in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of this receptor in various physiological and behavioral processes. However, one limitation of using this compound is that it has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide. One area of research is to further explore its potential as a treatment for drug addiction and other psychiatric disorders. Another area of research is to investigate the potential therapeutic applications of this compound in other areas, such as neurodegenerative diseases and pain management. Finally, future research could focus on developing more potent and selective dopamine D3 receptor antagonists based on the structure of this compound.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-16-7-8-18(13-19(16)21)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUUZEUWNUMFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-methoxyphenyl)-1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B3557248.png)
![N-(3-chlorophenyl)-3-({[(1-phenylcyclopropyl)amino]carbonyl}amino)benzamide](/img/structure/B3557263.png)
![6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3557270.png)
![3-benzyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3557293.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3557294.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-[4-(trifluoromethoxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557298.png)
![5-{[(2-chloro-4-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3557304.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3557309.png)
![N-(4-methylphenyl)-N-(1-{[(4-methylphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3557312.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B3557320.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(2-furyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3557326.png)
![6-methoxy-2-oxo-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2H-chromene-3-carboxamide](/img/structure/B3557333.png)
![7-[chloro(difluoro)methyl]-N-(2,5-difluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557336.png)